3-(1,3-Benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride
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Overview
Description
Defluoro Paroxetine, Hydrochloride is a chemical compound with the molecular formula C19H22ClNO3 and a molecular weight of 347.64 g/mol . It is an impurity of Paroxetine, a selective serotonin reuptake inhibitor commonly used in the treatment of depression and anxiety disorders . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Defluoro Paroxetine, Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and phenylpiperidine derivatives. The reaction typically involves:
Step 1: Formation of the benzodioxole intermediate.
Step 2: Coupling of the benzodioxole intermediate with the phenylpiperidine derivative under controlled conditions.
Step 3: Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of Defluoro Paroxetine, Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis: of the intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Defluoro Paroxetine, Hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Defluoro Paroxetine, Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the synthesis and analysis of Paroxetine.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development and quality control of pharmaceutical products containing Paroxetine.
Mechanism of Action
The mechanism of action of Defluoro Paroxetine, Hydrochloride is similar to that of Paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin through the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
Paroxetine: A selective serotonin reuptake inhibitor used to treat depression and anxiety.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor used for similar indications.
Uniqueness of Defluoro Paroxetine, Hydrochloride: Defluoro Paroxetine, Hydrochloride is unique due to its specific structural modification, which involves the removal of a fluorine atom from the Paroxetine molecule. This modification can influence its pharmacological properties and interactions with biological targets .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKTAGGMBYJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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